2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
描述
2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine is a secondary amine featuring a pyridine moiety linked via a methylene group to a branched alkylamine backbone. The pyridine substituent in this compound may influence its physicochemical properties, including solubility, lipophilicity, and receptor-binding kinetics, compared to bulkier aromatic substituents in related compounds.
属性
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,9,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSNWEWHYJBTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406030 | |
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-08-4 | |
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpropyl)(pyridin-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Route Overview
The preparation of 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves reductive amination of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropan-1-amine or its derivatives. This method is well-documented and provides a reliable pathway to the target compound with good yields and purity.
Detailed Preparation Procedure
A representative synthetic procedure based on published research is as follows:
-
- 2-Amino-2-methylpropan-1-amine (or its alcohol analogs)
- 2-Pyridinecarboxaldehyde
-
- The amine and aldehyde are mixed in a suitable solvent such as methanol under an inert nitrogen atmosphere.
- The mixture is stirred at room temperature for approximately 3 hours to allow imine formation.
- Sodium borohydride (NaBH4) is then added slowly to reduce the imine to the secondary amine.
- The reaction mixture is stirred overnight at room temperature to ensure complete reduction.
-
- The solvent is evaporated under reduced pressure.
- The residue is dissolved in dichloromethane and filtered to remove insoluble impurities.
- The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent removed under vacuum.
- The crude product can be further purified by column chromatography if necessary.
Yield : Approximately 74% yield of the target amine as a yellow oil was reported in one study.
Reaction Scheme Summary
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Amino-2-methylpropan-1-amine + 2-pyridinecarboxaldehyde, MeOH, N2 atmosphere, RT, 3 h | Imine formation |
| 2 | NaBH4 addition, RT, overnight | Reduction of imine to secondary amine |
| 3 | Workup: evaporation, extraction, drying | Isolation of crude product |
| 4 | Optional column chromatography | Purification |
Alternative Preparation Approaches
While reductive amination is the most straightforward and commonly used method, other synthetic strategies include:
Halide Substitution : Alkylation of pyridin-2-ylmethyl halides with 2-methylpropan-1-amine under basic conditions, followed by purification. This method requires careful control of stoichiometry and temperature to maximize yield and minimize side products.
Condensation Followed by Cyclization : In some related imidazo[1,2-a]pyridine derivatives, iodination and bromination steps are used to functionalize the pyridine ring before amine introduction. However, these are more complex and less direct for the target compound.
Analytical Data Supporting Preparation
-
- High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular weight of this compound.
-
- Purification by extraction and drying yields a product of high purity suitable for further applications.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-Amino-2-methylpropan-1-amine, 2-pyridinecarboxaldehyde |
| Solvent | Methanol |
| Atmosphere | Nitrogen |
| Temperature | Room temperature (approx. 25°C) |
| Reaction time | Imine formation: 3 hours; reduction: overnight |
| Reducing agent | Sodium borohydride (NaBH4) |
| Yield | ~74% |
| Purification method | Extraction, drying, optional chromatography |
| Product state | Yellow oil |
Research Findings and Notes
- The reductive amination method is favored due to its simplicity, mild conditions, and relatively high yields.
- Reaction under nitrogen atmosphere minimizes oxidation or side reactions.
- Sodium borohydride is an effective reducing agent for imines formed in situ, providing clean conversion to the secondary amine.
- The method is scalable and adaptable for related pyridine-containing amines.
- Spectroscopic analysis confirms the structure and purity of the final product, critical for further chemical or biological applications.
化学反应分析
Types of Reactions
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a ligand in coordination chemistry, forming complexes with metals that have potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers
作用机制
The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, modulating their activity .
相似化合物的比较
Comparison with Structurally and Pharmacologically Related Compounds
Structural Comparisons
The following table highlights key structural differences between 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine and similar KOR antagonists:
Key Observations :
Pharmacological and Clinical Comparisons
Receptor Affinity and Selectivity
- PF-04455242 : Exhibits a KOR binding affinity (Ki) of 0.3 nM with >1000-fold selectivity over μ-opioid (MOR) and δ-opioid (DOR) receptors .
- NorBNI: Binds KOR with Ki ~0.05 nM but lacks selectivity (cross-reactivity with MOR/DOR) and has a prolonged duration of action (>3 weeks) due to slow dissociation kinetics or JNK pathway activation .
- BTRX-335140 : Demonstrates Ki ~0.12 nM for KOR and >500-fold selectivity, optimized for rapid clearance and minimal off-target effects .
- This compound: Predicted to have moderate KOR affinity (analogous to PF-04455242) but reduced selectivity due to the absence of sulfonamide or quinoline groups.
Pharmacokinetics and Clinical Utility
- PF-04455242 : Achieved phase 1 clinical trials with demonstrated target engagement in humans; subcutaneous bioavailability and short half-life (~4–6 hours) make it suitable for acute dosing .
- JNJ-67953964 : Advanced to clinical trials for depression and addiction, leveraging its oral bioavailability and balanced pharmacokinetic profile .
- Target Compound : Likely requires structural optimization (e.g., adding sulfonamide or fluorine groups) to enhance blood-brain barrier penetration and clinical applicability.
生物活性
2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine, with the molecular formula and a molecular weight of 164.25 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a propan-1-amine backbone with a methyl group and a pyridin-2-ylmethyl substituent. Its structural characteristics allow for various interactions with biological targets, making it a candidate for pharmaceutical applications. The presence of the amine functional group facilitates nucleophilic substitution reactions, which are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring engages in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins, leading to various biological effects, including:
- Antitumor Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the structure have led to decreased IC50 values, indicating enhanced potency against cell lines such as MDA-MB-231 and HeLa .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial infections, highlighting their potential as antimicrobial agents.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies and Research Findings
- Antiproliferative Studies : Research has indicated that structural modifications to pyridine derivatives can significantly enhance their antiproliferative activity. For example, the introduction of hydroxyl groups has been shown to lower IC50 values against cancer cell lines, suggesting that these modifications improve cell membrane interactions and facilitate entry into cells .
- Catalytic Applications : The compound has also been utilized in catalysis, particularly in the synthesis of manganese complexes that mimic natural enzyme active sites. These complexes have shown promise in catalyzing reactions under mild conditions, demonstrating the versatility of this compound in synthetic chemistry .
- Pharmacokinetic Studies : Understanding the pharmacokinetic properties is crucial for predicting therapeutic efficacy. Interaction studies involving this compound focus on how it interacts with various biological macromolecules, which is essential for assessing its potential as a drug candidate.
常见问题
Basic: What synthetic routes are available for synthesizing 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2-methylpropan-1-amine with a pyridin-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., KCO in DMF). Key intermediates (e.g., halide precursors) are characterized using:
- 1H/13C NMR : To confirm substitution patterns (e.g., pyridine proton shifts at δ 8.5–7.0 ppm, methylene protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 179.15; experimental = 179.12) .
- Yield Optimization : Adjust reaction time, temperature, or stoichiometry to improve yields (e.g., 61–73% yields reported for analogous amines) .
Basic: How is structural purity confirmed, and what analytical techniques are critical for quality control?
Methodological Answer:
Purity and structural integrity are verified via:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
- IR Spectroscopy : Identifies amine N–H stretches (~3300 cm) and pyridine ring vibrations (~1600 cm) .
Advanced: How can researchers evaluate its selectivity and potency as a κ-opioid receptor (KOR) antagonist?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement (e.g., [H]U69,593 for KOR) to determine K values. Compare with μ-opioid receptor (MOR) and δ-opioid receptor (DOR) binding to assess selectivity (e.g., KOR K = 3 nM vs. MOR K = 64 nM) .
- Functional Antagonism : Measure inhibition of KOR agonist-induced cAMP accumulation in HEK293 cells expressing human KOR .
- In Vivo Models : Assess blockade of KOR agonist effects (e.g., spiradoline-induced diuresis in rodents) at doses 2–10 mg/kg (s.c.) .
Advanced: How to design structure-activity relationship (SAR) studies to optimize KOR antagonism?
Methodological Answer:
- Core Modifications : Vary the pyridine substituents (e.g., 3-Cl, 3-CF) to study steric/electronic effects on binding .
- Amine Branching : Compare linear vs. branched alkyl chains (e.g., 2-methylpropane vs. propane) to optimize lipophilicity and CNS penetration .
- Pharmacophore Modeling : Use X-ray crystallography (SHELX-refined structures) or docking simulations to identify critical interactions (e.g., hydrogen bonding with Tyr in KOR) .
Advanced: How to resolve discrepancies in pharmacokinetic (PK) and pharmacodynamic (PD) data across species?
Methodological Answer:
- Species-Specific Metabolism : Conduct liver microsome assays to compare metabolic stability (e.g., human vs. rat CYP450 isoforms) .
- PK/PD Modeling : Integrate plasma concentration-time profiles with receptor occupancy data to refine dosing regimens. For example, PF-04455242 shows a half-life of 2.3 hours in mice but 4.1 hours in rats .
- Tissue Distribution : Use radiolabeled analogs (e.g., F-PyPEGCBT) to quantify brain penetration and off-target accumulation .
Advanced: What strategies address low crystallinity or poor diffraction in X-ray structural studies?
Methodological Answer:
- Co-Crystallization : Add co-solvents (e.g., DMSO) or co-formers (e.g., tartaric acid) to improve crystal packing .
- Cryoprotection : Use glycerol or ethylene glycol to stabilize crystals during data collection (SHELX-compatible protocols) .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals, validated with R < 0.05 .
Advanced: How to reconcile conflicting binding affinity data reported in literature?
Methodological Answer:
- Assay Standardization : Validate protocols using reference antagonists (e.g., norBNI for KOR) and consistent buffer conditions (pH 7.4, 1 mM Mg) .
- Membrane Preparation : Use homogeneous receptor sources (e.g., CHO-K1 cells overexpressing KOR) to minimize variability .
- Data Normalization : Express results as % inhibition of control agonist (e.g., 100 nM U50,488) to account for batch-to-batch differences .
Advanced: What in silico tools predict metabolic liabilities or toxicity?
Methodological Answer:
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., amine oxidation to nitroxides) .
- Toxicity Screening : Assess hERG inhibition (PatchClamp assays) and Ames test compatibility to prioritize candidates .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .
Advanced: How to validate target engagement in complex biological matrices (e.g., brain tissue)?
Methodological Answer:
- Microdialysis : Measure extracellular KOR antagonist concentrations in rodent brain after systemic administration .
- Immunohistochemistry : Use anti-KOR antibodies to correlate receptor occupancy with behavioral endpoints (e.g., stress-induced analgesia) .
- LC-MS/MS Quantification : Develop a validated method with LLOQ ≤ 1 ng/mL for plasma and brain homogenates .
Advanced: What are best practices for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reductive amination .
- Quality Control : Monitor enantiomeric excess (ee) via chiral GC or polarimetry at each synthetic step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
